Cas no 1805624-16-1 (3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine)

3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine is a halogenated pyridine derivative with a multifunctional structure, offering versatile reactivity for synthetic applications. The presence of chloromethyl, difluoromethyl, iodo, and nitro substituents enables selective transformations, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The electron-withdrawing nitro group enhances electrophilic reactivity, while the halogenated sites (chloro, iodo) facilitate cross-coupling reactions. The difluoromethyl group contributes to metabolic stability in bioactive compounds. This compound is particularly useful in constructing complex heterocycles or as a precursor for functionalized pyridines. Its well-defined reactivity profile supports precision in multistep syntheses, catering to advanced research and industrial applications.
3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine structure
1805624-16-1 structure
Product name:3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine
CAS No:1805624-16-1
MF:C7H4ClF2IN2O2
MW:348.473139762878
CID:4893791

3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine Chemical and Physical Properties

Names and Identifiers

    • 3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine
    • Inchi: 1S/C7H4ClF2IN2O2/c8-2-3-4(11)1-5(13(14)15)12-6(3)7(9)10/h1,7H,2H2
    • InChI Key: GRYBIYRTETWDGG-UHFFFAOYSA-N
    • SMILES: IC1C=C([N+](=O)[O-])N=C(C(F)F)C=1CCl

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 242
  • XLogP3: 2.7
  • Topological Polar Surface Area: 58.7

3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A029022276-250mg
3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine
1805624-16-1 95%
250mg
$1,019.20 2022-04-01
Alichem
A029022276-500mg
3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine
1805624-16-1 95%
500mg
$1,634.45 2022-04-01
Alichem
A029022276-1g
3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine
1805624-16-1 95%
1g
$3,097.65 2022-04-01

3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine Related Literature

Additional information on 3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine

Introduction to 3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine (CAS No. 1805624-16-1)

3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine (CAS No. 1805624-16-1) is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound, characterized by its unique structural features, including a chloromethyl group, a difluoromethyl substituent, an iodo atom, and a nitro group on a pyridine backbone, exhibits a range of chemical properties that make it a valuable intermediate in synthetic chemistry. Its molecular structure not only provides insights into its reactivity but also suggests potential applications in the development of novel bioactive molecules.

The chloromethyl moiety in this compound is particularly noteworthy due to its electrophilic nature, which allows for facile participation in nucleophilic substitution reactions. This feature is often exploited in cross-coupling reactions and the construction of more complex molecular architectures. The presence of the difluoromethyl group adds another layer of functionality, influencing both the electronic and steric properties of the molecule. Fluorinated compounds are widely recognized for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

The iodo substituent on the pyridine ring serves as an excellent handle for further functionalization via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Stille couplings. These reactions are pivotal in constructing biaryl systems, which are prevalent in many pharmacologically active compounds. Additionally, the nitro group introduces electron-withdrawing effects, which can modulate the electronic properties of the pyridine ring and influence its interactions with biological targets.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds in drug discovery. Pyridine derivatives, in particular, have been extensively studied due to their diverse biological activities and favorable pharmacokinetic profiles. The compound 3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine represents a promising scaffold for the synthesis of novel therapeutic agents. Its unique combination of functional groups makes it a versatile building block for exploring new chemical entities.

In academic research, this compound has been utilized as a key intermediate in the synthesis of various bioactive molecules. For instance, studies have demonstrated its utility in generating substituted pyridines with potential antimicrobial and anticancer properties. The chloromethyl group can be readily transformed into amine or thiol functionalities through nucleophilic addition reactions, leading to the formation of peptidomimetics or other bioconjugates. Similarly, the iodo atom can be displaced by organometallic reagents to introduce aryl or vinyl groups, further expanding the structural diversity of derived compounds.

The difluoromethyl group has been increasingly recognized for its role in enhancing drug-like properties such as lipophilicity and metabolic stability. Compounds containing this moiety often exhibit improved pharmacokinetic profiles, making them more suitable for clinical applications. The nitro group can also be reduced to an amine, providing another avenue for diversification while maintaining the core pyridine scaffold.

From an industrial perspective, the demand for high-quality intermediates like 3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine (CAS No. 1805624-16-1) continues to grow as pharmaceutical companies seek innovative solutions for drug development. Its synthesis requires careful optimization to ensure high yield and purity, which are critical for large-scale applications. Advances in synthetic methodologies have enabled more efficient production processes, making this compound more accessible to researchers worldwide.

The versatility of this compound is further underscored by its potential applications beyond pharmaceuticals. For example, agrochemical researchers have explored its use in developing novel pesticides and herbicides. The unique structural features of 3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine allow it to interact with biological targets in distinct ways compared to more conventional agrochemicals, potentially leading to more effective and sustainable solutions for crop protection.

In conclusion,3-(Chloromethyl)-2-(difluoromethyl)-4-iodo-6-nitropyridine (CAS No. 1805624-16-1) is a multifunctional compound with significant potential in both academic research and industrial applications. Its unique combination of functional groups makes it a valuable intermediate for synthesizing novel bioactive molecules with diverse therapeutic applications. As research continues to uncover new synthetic strategies and biological functions,this compound will undoubtedly remain at the forefront of chemical innovation.

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